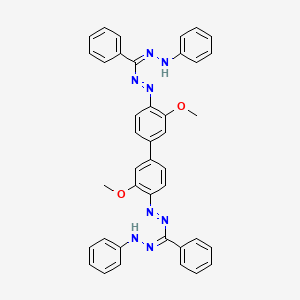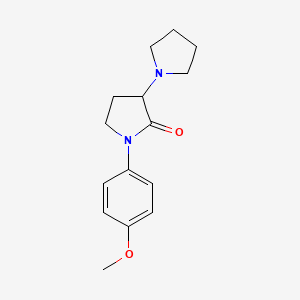
1-(p-Methoxyphenyl)-3-pyrrolidino-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(p-Methoxyphenyl)-3-(1-pyrrolidinyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(p-Methoxyphenyl)-3-(1-pyrrolidinyl)pyrrolidin-2-one typically involves the reaction of p-methoxyphenyl derivatives with pyrrolidine under specific conditions. Common synthetic routes may include:
Amination Reactions: Using p-methoxyphenyl halides and pyrrolidine in the presence of a base.
Cyclization Reactions: Forming the pyrrolidinone ring through intramolecular cyclization.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Continuous Flow Synthesis: For efficient and scalable production.
Catalytic Processes: Using catalysts to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions
1-(p-Methoxyphenyl)-3-(1-pyrrolidinyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield corresponding ketones or carboxylic acids.
Reduction: May yield alcohols or amines.
Substitution: May yield various substituted derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying biological processes.
Medicine: As a lead compound for drug development, particularly in the field of neuropharmacology.
Industry: As an intermediate in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 1-(p-Methoxyphenyl)-3-(1-pyrrolidinyl)pyrrolidin-2-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanism.
類似化合物との比較
Similar Compounds
1-(p-Methoxyphenyl)-3-(1-pyrrolidinyl)pyrrolidin-2-one: can be compared with other pyrrolidinone derivatives such as:
Uniqueness
The uniqueness of 1-(p-Methoxyphenyl)-3-(1-pyrrolidinyl)pyrrolidin-2-one lies in its specific substitution pattern and the presence of both p-methoxyphenyl and pyrrolidinyl groups, which may confer distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
6103-46-4 |
|---|---|
分子式 |
C15H20N2O2 |
分子量 |
260.33 g/mol |
IUPAC名 |
1-(4-methoxyphenyl)-3-pyrrolidin-1-ylpyrrolidin-2-one |
InChI |
InChI=1S/C15H20N2O2/c1-19-13-6-4-12(5-7-13)17-11-8-14(15(17)18)16-9-2-3-10-16/h4-7,14H,2-3,8-11H2,1H3 |
InChIキー |
TWAYYLLFOQXVJV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N2CCC(C2=O)N3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


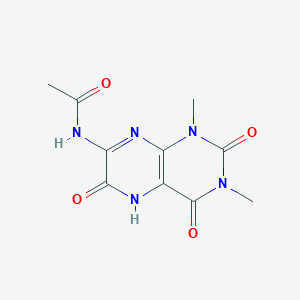
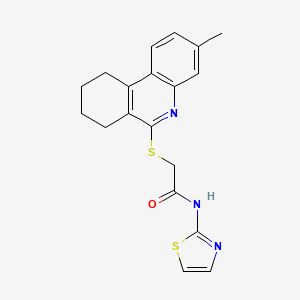
![(1S,2S,4R,5R)-5-Ethyl-2,4-dimethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B13807634.png)
![3-Pyridinecarbonitrile, 5-[(3,4-dichlorophenyl)azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-1-(phenylamino)-](/img/structure/B13807636.png)
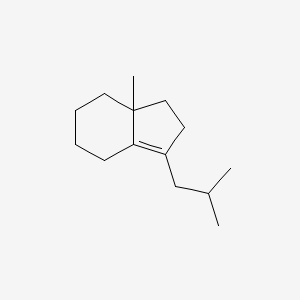
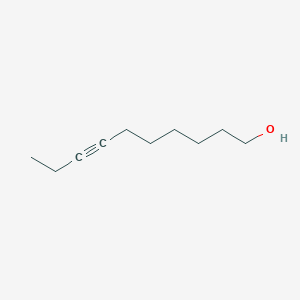
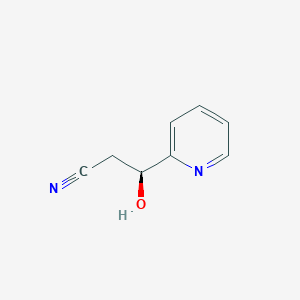
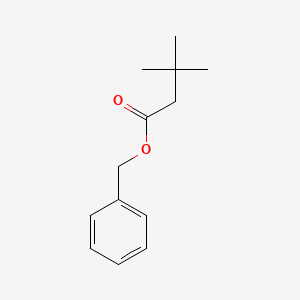
![1-[(6aR,8R,9S,9aS)-2,2,4,4-tetratert-butyl-9-hydroxy-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-4-aminopyrimidin-2-one](/img/structure/B13807665.png)
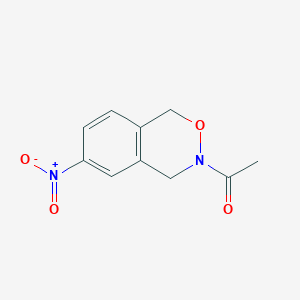
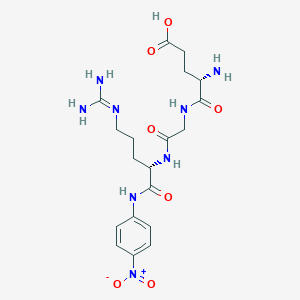
![1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-(2-naphthalenylsulfonyl)-](/img/structure/B13807682.png)
![8-Bromo-[1,6]naphthyridine-2-carboxylic acid methylamide](/img/structure/B13807685.png)
